Cas no 13152-84-6 (1-Acenaphthylenecarboxaldehyde, 2-chloro-)

1-Acenaphthylenecarboxaldehyde, 2-chloro-, is a chlorinated derivative of acenaphthylenecarboxaldehyde, characterized by its fused polycyclic aromatic structure. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and functionalized acenaphthylene derivatives. The presence of the chloro substituent enhances its reactivity, enabling selective modifications for applications in pharmaceuticals, agrochemicals, and materials science. Its rigid aromatic framework contributes to stability, while the aldehyde group offers a reactive site for further functionalization. The compound is typically handled under controlled conditions due to its sensitivity. Suitable for research and industrial use, it provides a valuable building block for complex molecular architectures.
1-Acenaphthylenecarboxaldehyde, 2-chloro- structure
13152-84-6 structure
Product Name:1-Acenaphthylenecarboxaldehyde, 2-chloro-
CAS No:13152-84-6
MF:C13H7ClO
MW:214.647082567215
CID:2770266
PubChem ID:11053035
Update Time:2025-10-25

1-Acenaphthylenecarboxaldehyde, 2-chloro- Chemical and Physical Properties

Names and Identifiers

    • 1-Acenaphthylenecarboxaldehyde, 2-chloro-
    • DTXCID90404290
    • 2-CHLOROACENAPHTHYLENE-1-CARBALDEHYDE
    • SCHEMBL21831060
    • 13152-84-6
    • DTXSID00453471
    • AKOS022651591
    • Inchi: 1S/C13H7ClO/c14-13-10-6-2-4-8-3-1-5-9(12(8)10)11(13)7-15/h1-7H
    • InChI Key: RCKKRABLZMRMAY-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C2C=CC=C3C=CC=C1C=23

Computed Properties

  • Exact Mass: 214.0185425Da
  • Monoisotopic Mass: 214.0185425Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 17.1Ų

1-Acenaphthylenecarboxaldehyde, 2-chloro- Pricemore >>

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1-Acenaphthylenecarboxaldehyde, 2-chloro- Related Literature

Additional information on 1-Acenaphthylenecarboxaldehyde, 2-chloro-

Recent Advances in the Study of 1-Acenaphthylenecarboxaldehyde, 2-chloro- (CAS: 13152-84-6)

The compound 1-Acenaphthylenecarboxaldehyde, 2-chloro- (CAS: 13152-84-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

Recent studies have highlighted the role of 1-Acenaphthylenecarboxaldehyde, 2-chloro- as a versatile intermediate in the synthesis of complex organic molecules. Its chloro-substituted acenaphthylene core offers a reactive site for further functionalization, making it a valuable building block in medicinal chemistry. Researchers have successfully employed this compound in the development of novel inhibitors targeting key enzymes involved in inflammatory and oncogenic pathways.

In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists demonstrated the efficacy of derivatives of 1-Acenaphthylenecarboxaldehyde, 2-chloro- in inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer. The study utilized molecular docking simulations and in vitro assays to validate the binding affinity and selectivity of these derivatives, paving the way for their potential use as anti-inflammatory agents.

Another significant development involves the application of this compound in the synthesis of fluorescent probes for bioimaging. Researchers have exploited the inherent fluorescence properties of the acenaphthylene scaffold to design probes capable of detecting reactive oxygen species (ROS) in live cells. These probes have shown high sensitivity and specificity, offering new tools for studying oxidative stress-related diseases.

Despite these promising advancements, challenges remain in optimizing the pharmacokinetic properties of 1-Acenaphthylenecarboxaldehyde, 2-chloro- based compounds. Current research efforts are focused on improving their solubility, stability, and bioavailability to enhance their therapeutic potential. Collaborative studies between academic institutions and pharmaceutical companies are underway to address these limitations and accelerate the translation of these findings into clinical applications.

In conclusion, 1-Acenaphthylenecarboxaldehyde, 2-chloro- (CAS: 13152-84-6) represents a promising candidate for further exploration in drug discovery and biomedical research. Its multifaceted applications, ranging from enzyme inhibition to bioimaging, underscore its versatility and potential impact on the field. Continued research and development efforts are expected to unlock new opportunities for this compound in addressing unmet medical needs.

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